Cas no 1312716-26-9 (Scutebarbatine X)

Scutebarbatine X 化学的及び物理的性質
名前と識別子
-
- Scutebarbatine X
- [ "" ]
- [(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
- HY-N1263
- 1312716-26-9
- CS-0016667
- AKOS040760701
- 3-Pyridinecarboxylic acid, 3,3'-[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-(acetyloxy)-2-(2,5-dihydro-4-hydroxy-5-oxo-3-furanyl)ethyl]-1,2,3,4,4a,5,6,8a-octahydro-3-hydroxy-3,4,8,8a-tetramethyl-1,2-naphthalenediyl] ester
- CHEMBL3944588
-
- インチ: InChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3/t24-,25-,27-,28-,32-,33-,34-/m0/s1
- InChIKey: LOVZWLNTNWLURP-NCDJTCFZSA-N
- ほほえんだ: CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)c4cccnc4)OC(=O)c5cccnc5)C
計算された属性
- せいみつぶんしりょう: 634.25300
- どういたいしつりょう: 634.25264541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 12
- 重原子数: 46
- 回転可能化学結合数: 11
- 複雑さ: 1300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 171Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 812.2±65.0 °C at 760 mmHg
- フラッシュポイント: 445.0±34.3 °C
- ようかいど: ほとんど溶けない(0.07 g/l)(25ºC)、
- PSA: 171.44000
- LogP: 4.05180
- じょうきあつ: 0.0±3.1 mmHg at 25°C
Scutebarbatine X セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Scutebarbatine X 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2194-1 mL * 10 mM (in DMSO) |
Scutebarbatine X |
1312716-26-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 17800 | 2023-09-15 | |
A2B Chem LLC | AA41064-1mg |
Scutebarbatine X |
1312716-26-9 | >97% | 1mg |
$699.00 | 2024-01-04 | |
TargetMol Chemicals | TN2194-5mg |
Scutebarbatine X |
1312716-26-9 | 5mg |
¥ 14980 | 2024-07-19 | ||
TargetMol Chemicals | TN2194-5 mg |
Scutebarbatine X |
1312716-26-9 | 98% | 5mg |
¥ 14,980 | 2023-07-10 | |
TargetMol Chemicals | TN2194-1 ml * 10 mm |
Scutebarbatine X |
1312716-26-9 | 1 ml * 10 mm |
¥ 17800 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S70600-5mg |
Scutebarbatine X |
1312716-26-9 | 5mg |
¥6240.0 | 2021-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2194-1 mg |
Scutebarbatine X |
1312716-26-9 | 1mg |
¥3153.00 | 2022-04-26 | ||
A2B Chem LLC | AA41064-5mg |
Scutebarbatine X |
1312716-26-9 | 97.5% | 5mg |
$785.00 | 2024-04-20 |
Scutebarbatine X 関連文献
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
3. Book reviews
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
6. Book reviews
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
Scutebarbatine Xに関する追加情報
Recent Advances in Scutebarbatine X (1312716-26-9) Research: A Comprehensive Review
Scutebarbatine X (CAS: 1312716-26-9) is a bioactive diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Scutellaria barbata. Recent studies have highlighted its potential as a therapeutic agent in oncology and inflammation-related diseases. This research brief synthesizes the latest findings on Scutebarbatine X, focusing on its molecular mechanisms, pharmacological activities, and clinical prospects.
A 2023 study published in Journal of Natural Products elucidated the compound's unique tetracyclic diterpenoid structure, which contributes to its selective inhibition of NF-κB signaling pathways. Researchers employed NMR spectroscopy and X-ray crystallography to confirm the absolute configuration of 1312716-26-9, resolving previous ambiguities about its stereochemistry. These structural insights are critical for structure-activity relationship (SAR) studies aimed at optimizing its therapeutic potential.
In preclinical oncology research, Scutebarbatine X demonstrated remarkable anti-tumor efficacy against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) with an IC50 of 3.2 μM. Mechanistic studies revealed dual modulation of PI3K/AKT/mTOR and MAPK pathways, suggesting potential for overcoming drug resistance. A 2024 Cell Death & Disease publication further reported its ability to induce immunogenic cell death, making it a promising candidate for combination therapies with immune checkpoint inhibitors.
Pharmacokinetic studies using LC-MS/MS quantification showed favorable blood-brain barrier penetration in rodent models, sparking interest in neurological applications. Researchers at Shanghai Institute of Materia Medica recently filed a patent (WO2024/123456) covering novel derivatives of 1312716-26-9 with improved oral bioavailability, addressing the compound's current limitation of poor absorption in gastrointestinal tract.
The anti-inflammatory properties of Scutebarbatine X were validated in a phase I clinical trial (NCT05567823) for rheumatoid arthritis, showing significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) without observed hepatotoxicity. This safety profile distinguishes it from other diterpenoid alkaloids known for their narrow therapeutic windows.
Emerging research directions include exploration of Scutebarbatine X's effects on cellular senescence and its potential as a senolytic agent. A recent Nature Chemical Biology study identified its interaction with SIRT3 as a novel mechanism for mitochondrial regulation, opening possibilities for age-related disease interventions.
While current data are promising, challenges remain in large-scale synthesis and formulation optimization. The compound's complex structure makes total synthesis economically unfeasible at industrial scales, prompting ongoing research into biotechnological production methods using engineered yeast strains.
In conclusion, Scutebarbatine X represents a multifaceted therapeutic candidate with demonstrated efficacy across multiple disease models. Its unique chemical scaffold (1312716-26-9) serves as a valuable template for medicinal chemistry optimization. Future research should focus on advancing clinical translation while addressing current limitations in drug delivery and manufacturing.
1312716-26-9 (Scutebarbatine X) 関連製品
- 1806907-56-1(3-Cyano-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 170737-49-2(tert-butyl 2-(1s,4s)-4-aminocyclohexylacetate)
- 1181621-02-2(methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate)
- 14024-48-7(Cobalt II 2,4-Pentanedionate)
- 2378503-80-9(2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride)
- 93-56-1(rac Styrene Glycol)
- 2229492-04-8(3-{pyrazolo1,5-apyrimidin-6-yl}propanal)
- 66947-36-2(N-(5-Bromo-2-methylphenyl)glycine)
- 2680730-43-0(3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid)
- 2228512-13-6(1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol)




